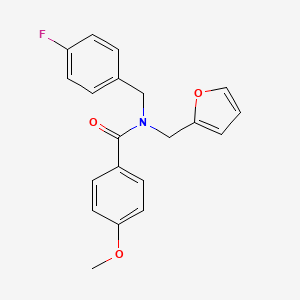![molecular formula C21H17FO3 B11378656 3-tert-butyl-6-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B11378656.png)
3-tert-butyl-6-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a furopyridine ring system with a fused chromenone moiety.
- These types of compounds have attracted interest due to their pharmacological and biological activities .
3-tert-butyl-6-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one: , is a heterocyclic compound.
Preparation Methods
- Furopyridine III can be synthesized from 4-(4-(tert-butyl)phenyl)-2-oxo-6-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile (Compound I) in two steps.
- The synthetic route involves specific reaction conditions and intermediates, which are characterized by NMR, MS, and X-ray crystallography .
- Industrial production methods may vary, but the synthesis typically follows established protocols.
Chemical Reactions Analysis
- Furopyridine III can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
- Major products depend on the specific reaction conditions and substituents on the furopyridine scaffold.
Scientific Research Applications
- Furopyridine derivatives find applications in chemistry, biology, medicine, and industry.
- In medicinal chemistry, they may serve as potential drug candidates due to their diverse pharmacological activities.
- Researchers explore their antimicrobial, antioxidant, and other bioactive properties .
Mechanism of Action
- The exact mechanism by which Furopyridine III exerts its effects depends on its specific targets.
- It may interact with cellular receptors, enzymes, or signaling pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Furopyridine III can be compared with other furo[2,3-b]pyridine derivatives.
- Its unique features, such as substituents and functional groups, distinguish it from similar compounds.
- Some related compounds include indole derivatives and other heterocyclic scaffolds .
Properties
Molecular Formula |
C21H17FO3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-tert-butyl-6-(4-fluorophenyl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C21H17FO3/c1-21(2,3)17-11-24-19-10-18-13(9-16(17)19)8-15(20(23)25-18)12-4-6-14(22)7-5-12/h4-11H,1-3H3 |
InChI Key |
LABCRDLNLUEWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-({1-[2-(3,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11378577.png)
![2-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11378581.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2,6-diethylphenyl)acetamide](/img/structure/B11378585.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11378593.png)

![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxyacetamide](/img/structure/B11378603.png)
![6-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]pyridazin-3(2H)-one](/img/structure/B11378610.png)
![4-(4-ethoxyphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11378613.png)
![6-isopropyl-2,5-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11378624.png)

![2-[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-1,3-benzothiazole](/img/structure/B11378635.png)
![5-ethyl-7-methyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B11378645.png)
![4-bromo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(prop-2-en-1-yl)benzenesulfonamide](/img/structure/B11378650.png)
![5-{[3-(diethylamino)propyl]amino}-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11378651.png)
